molecular formula C10H7NO3 B1593609 8-Hydroxyquinoline-4-carboxylic acid CAS No. 55698-67-4

8-Hydroxyquinoline-4-carboxylic acid

Cat. No. B1593609
CAS RN: 55698-67-4
M. Wt: 189.17 g/mol
InChI Key: KPTUKANGPPVLMD-UHFFFAOYSA-N
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Description

8-Hydroxyquinoline-4-carboxylic acid (8-HQC) is an important organic compound that has been used for a variety of applications in the scientific research field. 8-HQC is a compound that has been studied extensively for its potential use in the synthesis of new materials, its potential as a pharmaceutical agent, and its use as a catalyst in chemical reactions.

Scientific Research Applications

Photolabile Protecting Group

8-Hydroxyquinoline derivatives, specifically brominated versions like 8-bromo-7-hydroxyquinoline (BHQ), have been synthesized and studied for their photolabile protecting group properties for carboxylic acids. These compounds exhibit higher single photon quantum efficiency compared to other photolabile groups and are sensitive to multiphoton-induced photolysis, making them suitable for in vivo applications due to their increased solubility and low fluorescence, especially in caging biological messengers (Fedoryak & Dore, 2002).

Metal Chelation and Medicinal Chemistry

8-Hydroxyquinolines, including 8-hydroxyquinoline-4-carboxylic acid, are significant in organic and analytical chemistry for their chromophoric properties and metal ion detection capabilities. Their metal chelation properties have drawn attention for therapeutic applications against a variety of diseases, including cancer, HIV, and neurodegenerative disorders. Synthetic modifications aim to develop potent, broad-spectrum drug molecules leveraging these chelation properties (Gupta, Luxami, & Paul, 2021).

Alzheimer's Disease Treatment

Research into 2-substituted 8-hydroxyquinolines suggests their potential in treating Alzheimer's disease by acting as metal chaperones to disaggregate metal-enriched amyloid plaques and inhibit harmful redox chemistry associated with the disease. These findings indicate the therapeutic promise of these compounds, including their ability to attenuate interactions between copper ions and amyloid-β peptide, suggesting a mechanism for their neuroprotective effects (Kenche et al., 2013).

Metallosupramolecular Chemistry

The versatility of 8-hydroxyquinoline and its derivatives extends to synthetic coordination chemistry, where they facilitate the creation of new supramolecular sensors, emitting devices, and self-assembled aggregates. This application capitalizes on the unique properties of some 8-hydroxyquinoline complexes, underscoring their relevance in developing advanced materials and devices (Albrecht, Fiege, & Osetska, 2008).

Iron Chelation

8-Hydroxyquinoline's role in iron metabolism and chelation therapy is notable, with applications ranging from therapeutic iron chelation to aiding iron delivery in plants. Their bidentate chelating moiety makes them an alternative to traditional metal-binding groups in siderophores, highlighting their potential in medicinal chemistry and environmental science (Pierre, Baret, & Serratrice, 2003).

Mechanism of Action

Target of Action

8-Hydroxyquinoline-4-carboxylic acid (8-HQ) is a compound that exhibits a wide range of biological activities . It has been found to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs) in a concentration-dependent manner . It also targets both extracellular bacterium Y. pseudo tuberculosis and the intracellular pathogen Chlamydia trachomatis in cell-based infection models .

Mode of Action

The 8-HQ moiety interacts with its targets, leading to various changes. For instance, it has been found to block the cell cycle progression of angiotensin II (Ang II)-VSMCs by increasing the percentage of cells in the G0/G1 phase . It also acts as a tridentate chelating agent .

Biochemical Pathways

The biosynthesis of 8-HQ proceeds via kynurenine and 3-hydroxykynurenin . It’s also known to inhibit 2OG-dependent histone lysine demethylases (KDM) and fat mass and obesity associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .

Pharmacokinetics

It’s known that 8-hq suffers from low cell permeability .

Result of Action

The action of 8-HQ leads to various molecular and cellular effects. For instance, it inhibits the proliferation and migration of VSMCs . It also blocks the cell cycle progression of Ang II-VSMCs .

Action Environment

The action, efficacy, and stability of 8-HQ can be influenced by various environmental factors. For instance, it can undergo fluorescence quenching in water, making it a viable candidate for developing a probe for detecting water in aprotic organic solvents .

Biochemical Analysis

Biochemical Properties

8-Hydroxyquinoline-4-carboxylic acid plays a crucial role in biochemical reactions due to its ability to chelate metal ions. This chelation property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it forms stable complexes with metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺, which are essential cofactors for many enzymatic reactions . These interactions can modulate the activity of metalloenzymes, influencing biochemical pathways and cellular processes.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the proliferation of cancer cells by interfering with metal-dependent enzymes involved in DNA synthesis and repair . Additionally, it can modulate oxidative stress responses by chelating metal ions that catalyze the production of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to metal ions and form stable complexes. This binding can inhibit the activity of metalloenzymes by sequestering essential metal cofactors, thereby preventing the enzymes from catalyzing their respective reactions . Furthermore, the compound can induce changes in gene expression by modulating transcription factors that require metal ions for their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of strong acids or bases . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular proliferation and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as reducing tumor growth and modulating immune responses . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to chelate essential metal ions, disrupting normal cellular functions .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metal ions and metalloenzymes. The compound can influence metabolic flux by modulating the activity of enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle . Additionally, it can affect metabolite levels by altering the availability of metal cofactors required for enzymatic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through metal ion transporters, such as those for Cu²⁺ and Zn²⁺ . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to particular organelles, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . In these compartments, it can exert its effects by modulating the activity of metal-dependent enzymes and influencing cellular processes .

properties

IUPAC Name

8-hydroxyquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-8-3-1-2-6-7(10(13)14)4-5-11-9(6)8/h1-5,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTUKANGPPVLMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204228
Record name 8-Hydroxyquinoline-4-carboxylic acid
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Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55698-67-4
Record name 8-Hydroxyquinoline-4-carboxylic acid
Source CAS Common Chemistry
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Record name 8-Hydroxycinchoninic acid
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Record name 55698-67-4
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Record name 8-Hydroxyquinoline-4-carboxylic acid
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Record name 8-hydroxyquinoline-4-carboxylic acid
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Record name 8-HYDROXYCINCHONINIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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